molecular formula C11H20O3 B15160146 Ethyl 7-methoxy-4-methylhept-4-enoate CAS No. 651332-04-6

Ethyl 7-methoxy-4-methylhept-4-enoate

Cat. No.: B15160146
CAS No.: 651332-04-6
M. Wt: 200.27 g/mol
InChI Key: ZVVXSEYFDVMSQW-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-4-methylhept-4-enoate is an organic compound with the molecular formula C11H20O3 It is an ester, specifically an α,β-unsaturated carboxylic ester, characterized by the presence of a double bond conjugated to the ester carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-methoxy-4-methylhept-4-enoate can be synthesized through several methods. One common approach involves the esterification of 7-methoxy-4-methylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-4-methylhept-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 7-methoxy-4-methylhept-4-enoic acid or 7-methoxy-4-methylheptan-4-one.

    Reduction: 7-methoxy-4-methylheptanol or 7-methoxy-4-methylheptane.

    Substitution: Various amides or substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-methoxy-4-methylhept-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-methoxy-4-methylhept-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The α,β-unsaturated ester moiety can also participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems.

Comparison with Similar Compounds

Ethyl 7-methoxy-4-methylhept-4-enoate can be compared with other similar compounds such as:

    Ethyl 7-methoxyheptanoate: Lacks the double bond, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methylhept-4-enoate:

Properties

CAS No.

651332-04-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 7-methoxy-4-methylhept-4-enoate

InChI

InChI=1S/C11H20O3/c1-4-14-11(12)8-7-10(2)6-5-9-13-3/h6H,4-5,7-9H2,1-3H3

InChI Key

ZVVXSEYFDVMSQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=CCCOC)C

Origin of Product

United States

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